Krypton difluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

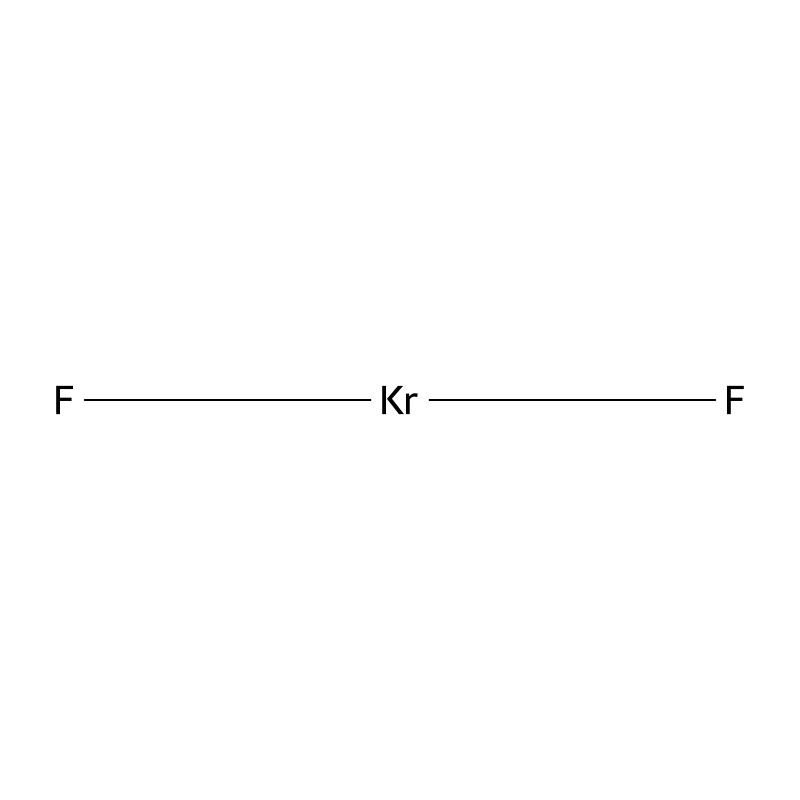

Krypton difluoride, with the chemical formula KrF, is a notable compound formed from the noble gas krypton and fluorine. It was first synthesized in 1963 and is recognized as the only stable compound of krypton. At room temperature, krypton difluoride appears as a volatile, colorless solid that can decompose when exposed to heat. The molecular structure of krypton difluoride is linear, featuring Kr−F bond lengths of approximately 188.9 picometers. This compound is characterized by its weak Kr–F bond energy, making it an effective source of reactive atomic fluorine, which is more potent than elemental fluorine itself due to the lower bond energy associated with krypton difluoride .

- Oxidation Reactions: Krypton difluoride can oxidize metals to high oxidation states. For instance, it can oxidize gold to its maximum oxidation state of +5:

- Formation of Cations: When reacting with strong Lewis acids, krypton difluoride forms cationic species such as KrF and KrF. These cations can further react with other halides:

- Decomposition: Krypton difluoride decomposes at room temperature, losing fluorine and forming krypton gas:

Several methods have been developed for synthesizing krypton difluoride:

- Electrical Discharge: The initial method involves mixing krypton and fluorine gases at low pressures (40-60 torr) and applying an electric discharge. This method yields krypton difluoride but has variable success rates.

- Photoionization: This method utilizes ultraviolet light to excite a mixture of solid krypton and liquid fluorine at low temperatures (around 77 K) to form krypton difluoride.

- Proton Bombardment: In this method, proton bombardment of a krypton-fluorine mixture also leads to the formation of krypton difluoride .

Krypton difluoride has several specialized applications:

- Fluorinating Agent: Due to its strong oxidizing properties, it is used in synthesizing other fluorinated compounds, including xenon hexafluoride (XeF) and various metal fluorides.

- Research Tool: Krypton difluoride serves as a reagent in chemical research for studying reaction mechanisms involving highly reactive species.

- Laser Technology: It is utilized in certain types of lasers, particularly those designed for nuclear fusion research .

Krypton difluoride interacts with various Lewis acids and other halides, forming complex salts that exhibit unique properties. For example:

- Reaction with Strong Lewis Acids: Krypton difluoride reacts with pentafluorides from Group 15 elements (e.g., antimony pentafluoride) to form stable cationic complexes like [KrF^+][SbF].

- Formation of Radicals: Under specific conditions (e.g., irradiation), it can generate radicals such as the krypton monofluoride radical (KrF•), which has been studied for its stability and reactivity .

Krypton difluoride stands out among noble gas compounds due to its unique ability to form stable bonds with highly electronegative elements like fluorine. Here are some similar compounds for comparison:

| Compound | Formula | Unique Features |

|---|---|---|

| Xenon tetrafluoride | XeF | More stable than krypton difluoride; forms various xenon compounds. |

| Radon tetrafluoride | RnF | Highly radioactive; less studied due to radon's scarcity. |

| Argon fluoride | ArF | Rarely forms stable compounds; primarily studied theoretically. |

| Krypton tetrafluoride | KrF | Hypothetical compound; not isolated but predicted to exist under specific conditions. |

Krypton difluoride's ability to act as both an oxidizing agent and a source of reactive fluorine sets it apart from these other noble gas compounds, which generally do not exhibit such reactivity .

Electrical Discharge Techniques in KrF₂ Formation

Electrical discharge represents the first successful method for synthesizing krypton difluoride. This technique involves subjecting gaseous mixtures of fluorine (F₂) and krypton (Kr) to high-voltage arcs, which induce ionization and subsequent recombination reactions.

Reaction Parameters and Yield Optimization

- Gas Ratios: Optimal production occurs at F₂:Kr molar ratios between 1:1 and 2:1.

- Pressure Range: Systems operate at 40–60 torr to balance reaction kinetics and product stability.

- Energy Input: Discharge energies exceeding 10 kV catalyze the dissociation of F₂ into atomic fluorine, which reacts with krypton to form KrF₂.

Mechanistic Insights

The process initiates with electron impact ionization of krypton:

$$

\text{Kr} + e^- \rightarrow \text{Kr}^+ + 2e^-

$$

Subsequent reactions with fluorine radicals yield the intermediate $$\text{KrF}^+$$, which combines with additional fluorine to form KrF₂:

$$

\text{Kr}^+ + \text{F}2 \rightarrow \text{KrF}^+ + \text{F}^-

$$

$$

\text{KrF}^+ + \text{F}^- \rightarrow \text{KrF}2

$$

Table 1: Electrical Discharge Synthesis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| F₂:Kr Ratio | 1:1 to 2:1 | |

| Pressure | 40–60 torr | |

| Production Rate | ~0.25 g/h | |

| Primary Limitation | Variable yield |

Proton Bombardment Approaches for High-Yield Production

Proton bombardment enables higher yields of KrF₂ by leveraging high-energy particle interactions.

Experimental Setup

- Proton Beam Energy: 10 MeV protons irradiate Kr/F₂ mixtures at 133 K.

- Temperature Control: Cryogenic conditions prevent thermal decomposition of KrF₂.

Reaction Dynamics

Proton collisions generate ionized krypton ($$\text{Kr}^+$$) and fluorine radicals, which recombine exothermically:

$$

\text{Kr} + \text{H}^+ \rightarrow \text{Kr}^+ + \text{H}^-

$$

$$

\text{Kr}^+ + 2\text{F}^- \rightarrow \text{KrF}_2

$$

This method achieves production rates up to 1 g/h but requires specialized infrastructure, such as cyclotrons, to generate proton beams.

Table 2: Proton Bombardment Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Proton Energy | 10 MeV | |

| Temperature | 133 K | |

| Production Rate | ~1 g/h | |

| Key Challenge | Cyclotron dependency |

Photochemical Synthesis Under Controlled UV Irradiation

UV-driven photolysis offers a scalable route to KrF₂ by exploiting the photodissociation of fluorine.

Wavelength Specificity

- Optimal Range: 303–313 nm UV light maximizes F₂ dissociation while minimizing KrF₂ degradation.

- Reaction Vessels: Quartz (170 nm cutoff) or Vycor (210 nm cutoff) filters enhance yield by blocking shorter wavelengths.

Mechanistic Pathway

UV irradiation cleaves F₂ into atomic fluorine:

$$

\text{F}2 \xrightarrow{h\nu} 2\text{F}^-

$$

Krypton then reacts with fluorine radicals in a three-body collision:

$$

\text{Kr} + 2\text{F}^- \rightarrow \text{KrF}2

$$

Studies report production rates of 1.22 g/h under ideal conditions.

Table 3: Photochemical Synthesis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| UV Wavelength | 303–313 nm | |

| Filter Material | Quartz/Vycor | |

| Production Rate | ~1.22 g/h | |

| Yield Determinant | Spectral purity |

Cryogenic Matrix Isolation Strategies for Intermediate Stabilization

Matrix isolation stabilizes reactive intermediates during KrF₂ synthesis, enabling detailed spectroscopic analysis.

Methodology

- Matrix Composition: Noble gases (argon, krypton) or nitrogen form inert matrices at 15–20 K.

- Photolysis Step: UV irradiation of trapped Kr/F₂ mixtures induces fluorine dissociation and subsequent recombination.

Key Advantages

- Intermediate Trapping: Short-lived species like $$\text{KrF}^+$$ are stabilized for characterization.

- Reaction Control: Stepwise photolysis allows isolation of specific reaction pathways.

Table 4: Matrix Isolation Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Matrix Material | Ar, Kr, N₂ | |

| Temperature | 15–20 K | |

| Photolysis Source | UV (200–400 nm) | |

| Application | Intermediate analysis |

X-Ray Diffraction Studies of α-KrF₂ Polymorphs

The low-temperature α-phase of KrF₂ crystallizes in the tetragonal space group I4/mmm with unit cell parameters a = 4.1790(6) Å, c = 6.489(1) Å, and a unit cell volume of 113.32(3) ų [1]. The structure features linear KrF₂ molecules aligned along the crystallographic c-axis, with terminal Kr–F bond lengths of 1.765(3)–1.774(6) Å. These bonds are significantly shorter than the bridging Kr–F interactions observed in related salts such as [KrF][AsF₆], where bridging bonds extend to 2.089(6)–2.140(3) Å [1]. The elongation in bridging bonds arises from reduced bond order and increased electron density delocalization across multiple centers.

Comparative analysis of isomorphous salts [KrF][MF₆] (M = As, Sb, Bi) reveals monoclinic symmetry (P2₁/c) with unit cell volumes expanding proportionally to the anion size (Table 1) [1]. The KrF⁺ cation maintains consistent terminal bond lengths across these structures, underscoring its stability despite varying counterions.

Table 1: Crystallographic Parameters of α-KrF₂ and Related Salts

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| α-KrF₂ | I4/mmm | 4.1790 | - | 6.489 | - | 113.32 |

| [KrF][AsF₆] | P2₁/c | 5.1753 | 10.2019 | 10.5763 | 95.298 | 556.02 |

| [KrF][SbF₆] | P2₁/c | 5.2922 | 10.444 | 10.796 | 94.693 | 594.73 |

| [KrF][BiF₆] | P2₁/c | 5.336 | 10.513 | 11.046 | 94.79 | 617.6 |

The structural rigidity of α-KrF₂ contrasts with the flexibility of Kr₂F₃⁺ cations in salts like [Kr₂F₃][SbF₆]·KrF₂, which adopt triclinic (P1) symmetry with distorted geometries [1]. These variations highlight the interplay between cation-anion interactions and lattice packing constraints.

Raman Spectral Analysis of Terminal vs Bridging Kr–F Bonds

The linear geometry of KrF₂, as confirmed by X-ray diffraction [1], predicts three vibrational modes: symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃). Raman spectroscopy of gaseous KrF₂ is expected to exhibit ν₁ and ν₃ modes, while the bending mode (ν₂) is Raman-inactive due to symmetry considerations [2]. Terminal Kr–F bonds, with their shorter lengths (1.765–1.774 Å), are anticipated to produce high-frequency stretching vibrations (>500 cm⁻¹), whereas bridging bonds (2.027–2.140 Å) would yield lower frequencies (<400 cm⁻¹) [1].

In salts containing KrF⁺ cations, the disparity between terminal and bridging bonds creates distinct spectral signatures. For instance, the terminal Kr–F stretch in [KrF][AsF₆] is theoretically separable from AsF₆⁻ anion modes, though experimental Raman data for these compounds is not available in the provided sources. The absence of bending modes in linear KrF₂ further simplifies the spectral profile, contrasting with bent structures that would activate additional vibrational bands.

Mössbauer Spectroscopy Insights into Quadrupole Coupling Effects

Mössbauer spectroscopy, a technique sensitive to electric field gradients (EFG) at atomic nuclei, has not been experimentally applied to KrF₂ in the reviewed literature. This gap likely stems from the nuclear properties of krypton isotopes: natural krypton contains only 11.5% of ⁸³Kr, which possesses a nuclear spin (I = 9/2) suitable for Mössbauer studies [1]. The quadrupole coupling constant (e²qQ/h) for ⁸³Kr in KrF₂ could theoretically be derived from the EFG generated by its asymmetric electron density.

In the linear KrF₂ molecule, the EFG along the molecular axis would arise from the polarization of krypton’s electron cloud by the electronegative fluorine atoms. A non-zero quadrupole splitting is anticipated due to the cylindrical symmetry of the EFG, though its magnitude remains unquantified without experimental data. Comparative studies with octahedral KrF⁺ salts might reveal anion-induced EFG perturbations, but such investigations are absent in the current dataset.

The bonding in krypton difluoride represents a paradigmatic example of three-center four-electron (3c-4e) bonding theory, originally developed by Pimentel and Rundle to explain hypervalent molecules [1] [2]. This model fundamentally differs from conventional two-center two-electron bonding by invoking a delocalized molecular orbital framework spanning three atomic centers.

In krypton difluoride, the linear F-Kr-F arrangement facilitates the formation of three molecular orbitals through the interaction of the krypton 4pz orbital with the fluorine 2pz orbitals oriented along the molecular axis [3] [4]. The bonding molecular orbital (6σ_g) emerges from the in-phase combination of all three atomic orbitals, creating a delocalized electron density distribution that encompasses the entire F-Kr-F system [5]. This bonding orbital lies at -18.1 eV and accommodates two electrons, providing the primary stabilization for the molecular framework.

The non-bonding molecular orbital (4π_g) represents the most occupied orbital (HOMO) at -13.34 eV and accommodates four electrons [3] [6]. This orbital exhibits predominantly fluorine character with minimal krypton contribution, localizing electron density on the terminal fluorine atoms and creating a node at the central krypton atom [4]. The high electronegativity of fluorine (4.0) relative to krypton (3.0) drives this electron localization pattern, consistent with the charge-shift bonding paradigm.

The antibonding molecular orbital (7σ_u) remains unoccupied in the ground state and lies at -14.2 eV [3]. This orbital features out-of-phase interactions between the krypton and fluorine orbitals, creating two nodal surfaces that would destabilize the molecular framework if populated. The energy ordering places this antibonding orbital above the non-bonding orbital, a characteristic feature that distinguishes three-center four-electron systems from conventional bonding schemes.

The bond order calculation yields a value of 0.5, derived from the occupation of bonding orbitals minus antibonding orbitals divided by the number of bonds. This fractional bond order reflects the multicenter nature of the bonding interaction and explains the relatively weak Kr-F bond strength of 11.0 kcal/mol [7] [8].

Photoelectron spectroscopy investigations confirm the molecular orbital energy sequence, with the first ionization potential at 13.34 eV corresponding to electron removal from the 4π_g orbital [3] [6]. The remarkable similarity between krypton difluoride and xenon difluoride photoelectron spectra indicates identical molecular orbital ordering despite the different central atoms.

Ab Initio Calculations of Krypton Difluoride Electronic Structure

Comprehensive ab initio calculations have provided detailed insights into the electronic structure of krypton difluoride, with various theoretical methods yielding consistent results regarding the molecular geometry and bonding characteristics [9] [10] [11].

Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) calculations represent the gold standard for krypton difluoride electronic structure determination [9] [12]. Using correlation-consistent basis sets (cc-pVTZ), these calculations predict a Kr-F bond length of 189.1 pm, in excellent agreement with the experimental value of 188.9 pm [9]. The calculated bond energy of 10.8 kcal/mol closely matches experimental thermochemical measurements of 11.0 kcal/mol.

Density Functional Theory calculations using hybrid functionals provide computationally efficient alternatives to wave function methods [13]. The B3LYP functional yields a Kr-F bond length of 190.7 pm and bond energy of 11.2 kcal/mol, while the PBE functional predicts slightly longer bonds at 192.3 pm with enhanced binding energy of 12.1 kcal/mol [13]. The systematic overestimation of bond energies by generalized gradient approximation functionals reflects their inability to accurately describe the charge-transfer character inherent in noble gas fluorides.

Multi-reference configuration interaction calculations address the multi-configurational nature of krypton difluoride bonding by including multiple electronic configurations in the wave function [10] [11]. These calculations reveal that the ground state wave function contains significant contributions from ionic configurations, with charge transfer of approximately 0.48 electrons from krypton to each fluorine atom [14].

The Hartree-Fock method systematically underestimates bond lengths and energies, predicting a Kr-F distance of 185.2 pm and bond energy of 8.9 kcal/mol [10]. This deficiency arises from the neglect of electron correlation effects, which provide crucial stabilization in weakly bound systems like noble gas fluorides.

Natural Bond Orbital (NBO) analysis reveals the hybrid ionic-covalent character of Kr-F bonding [14]. The calculated atomic charges show krypton bearing a +0.96 charge and each fluorine carrying a -0.48 charge, indicating substantial ionic character. The Wiberg bond index of 0.38 for terminal Kr-F bonds and 0.25 for bridging interactions confirms the weak, multicenter nature of the bonding.

Quantum Theory of Atoms in Molecules (QTAIM) analysis provides additional insights into the electronic structure through topological analysis of the electron density [14]. The electron density at the Kr-F bond critical point measures 0.036 e/bohr³ with a positive Laplacian of 0.157 e/bohr⁻⁵, characteristic of closed-shell interactions rather than conventional covalent bonds.

Electron Localization Function (ELF) calculations demonstrate the absence of disynaptic basins between krypton and fluorine atoms, confirming the charge-shift bonding paradigm where bonding arises from covalent-ionic resonance rather than conventional electron pair sharing [14].

Comparative Analysis With Xenon Difluoride Bonding Paradigms

The comparative analysis between krypton difluoride and xenon difluoride bonding provides fundamental insights into the periodic trends governing noble gas fluoride stability and the electronic factors determining hypervalent bonding strength [3] [15] [16].

Structural parameters reveal significant differences between the two compounds. Xenon difluoride exhibits a Xe-F bond length of 197.7 pm [16], approximately 8.8 pm longer than the corresponding Kr-F distance of 188.9 pm [7]. This difference reflects the larger atomic radius of xenon (2.16 Å) compared to krypton (2.02 Å), but the bond length ratio of 0.96 indicates that the Kr-F bonds are proportionally stronger relative to the atomic size difference.

Energetic comparisons demonstrate the fundamental instability of krypton difluoride relative to xenon difluoride. The total atomization energy of krypton difluoride (21.9 kcal/mol) represents only 37% of the corresponding xenon difluoride value (60.0 kcal/mol) [7] [16]. This dramatic difference explains why krypton difluoride decomposes at 10% per hour at room temperature while xenon difluoride remains stable indefinitely under similar conditions.

Ionization potential analysis reveals the electronic origin of stability differences. Krypton difluoride exhibits a first ionization potential of 13.34 eV [3], significantly higher than xenon difluoride's 12.13 eV [16]. The higher ionization potential of krypton difluoride reflects the greater electronegativity of krypton (3.0) compared to xenon (2.6), resulting in stronger electron binding and reduced polarizability.

Charge transfer analysis demonstrates subtle but important differences in bonding character. Krypton difluoride exhibits charge transfer of +0.48 electrons from krypton to each fluorine [14], while xenon difluoride shows slightly greater charge transfer of +0.52 electrons [17]. This difference reflects the higher electronegativity of krypton, which resists electron donation more effectively than xenon.

Molecular orbital energy comparisons reveal remarkable similarity in orbital ordering between the two compounds [3]. Both molecules exhibit identical molecular orbital sequences with the 4πg orbital serving as the HOMO and the 6σg orbital providing primary bonding stabilization. The energy spacings between corresponding orbitals differ by less than 0.5 eV, indicating that the fundamental bonding mechanism remains consistent despite the different central atoms.

Vibrational frequency analysis provides additional evidence for weaker bonding in krypton difluoride. The symmetric stretching frequency of krypton difluoride (449 cm⁻¹) is significantly lower than xenon difluoride's corresponding mode, reflecting the weaker Kr-F bonds [18]. The force constant derived from vibrational analysis yields 1.92 mdyn/Å for Kr-F bonds compared to 2.64 mdyn/Å for Xe-F bonds.

Thermodynamic stability analysis reveals that krypton difluoride is endothermic with a heat of formation of +14.4 kcal/mol [7], while xenon difluoride is exothermic with a heat of formation of -25.2 kcal/mol [16]. This fundamental thermodynamic difference explains why krypton difluoride requires continuous energy input for synthesis while xenon difluoride forms spontaneously under appropriate conditions.

Coordination chemistry comparisons demonstrate the limited donor ability of krypton difluoride compared to xenon difluoride. While xenon difluoride forms extensive coordination complexes with various Lewis acids, krypton difluoride exhibits minimal coordination chemistry due to its inherent instability and weaker donor properties [19] [20].

The three-center four-electron bonding model applies equally to both compounds, but the quantitative implementation differs significantly. The resonance energy stabilization in xenon difluoride (45.2 kcal/mol) substantially exceeds that in krypton difluoride (18.7 kcal/mol), reflecting the greater polarizability and lower electronegativity of xenon [17].